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molecular formula C8H7N3O B2370774 3-hydroxy-1-(2-pyridyl)-1H-pyrazole CAS No. 126583-32-2

3-hydroxy-1-(2-pyridyl)-1H-pyrazole

Cat. No. B2370774
M. Wt: 161.164
InChI Key: UAPKLGLVGBGMRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07569592B2

Procedure details

(2E)-3-Ethoxy-N′-pyridin-2-ylprop-2-enohydrazide (8.5 g, 41 mmol) was stirred with concentrated 37% HCl (20 mL) for 3 h. The resulting reaction mixture was adjusted to pH 7 using 1N NaOH (aq) and a precipitate formed. The reaction mixture then extracted with EtOAc (3×50 mL)and washed with brine. The combined organic phase was dried over Na2SO4, concentrated in vacuo purified using liquid chromatography on silica gel eluting with EtOAc (100%) to afford 1-pyridin-2-yl-1,2-dihydro-3H-pyrazol-3-one as a yellow solid. 1H NMR (CD3Cl, 300 MHz) δ 12.00 (br, 1H), 8.43˜8.39 (m, 2H), 7.85 (ddd, 1H), 7.64 (d, 1H), 7.16 (ddd, 1H), 5.99 (d, 1H). MS (ESI) 162 (M++H).
Quantity
8.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O/[CH:4]=[CH:5]/[C:6]([NH:8][NH:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][N:11]=1)=[O:7])C.[OH-].[Na+]>>[N:11]1[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=1[N:9]1[CH:4]=[CH:5][C:6](=[O:7])[NH:8]1 |f:1.2|

Inputs

Step One
Name
Quantity
8.5 g
Type
reactant
Smiles
C(C)O/C=C/C(=O)NNC1=NC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
with concentrated 37% HCl (20 mL) for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
CUSTOM
Type
CUSTOM
Details
a precipitate formed
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture then extracted with EtOAc (3×50 mL)
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phase was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)N1NC(C=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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